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Compound of Interest

Compound Name: Dicarbine

Cat. No.: B102714

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a selection of
dicarbene-catalyzed cycloaddition reactions. These reactions are powerful tools for the
synthesis of complex molecular architectures, particularly cyclic and heterocyclic compounds
that are of significant interest in medicinal chemistry and drug development. The protocols
outlined below are based on recent advances in the field and are intended to be a practical
guide for researchers in organic synthesis.

Photoinduced [3+2] Cycloaddition of Carbenes and
Nitriles for Oxazole Synthesis

This metal-free approach allows for the synthesis of a wide variety of substituted oxazoles,
which are important structural motifs in many biologically active compounds. The reaction
proceeds via the photoinduced generation of a singlet carbene from a diazo compound, which
then undergoes a [3+2] cycloaddition with a nitrile.

Reaction Mechanism and Workflow

The proposed mechanism involves the initial photolysis of the diazo compound to generate a
singlet carbene. This highly reactive intermediate is then trapped by a nitrile to form a nitrogen
ylide, which subsequently undergoes an intramolecular cyclization to yield the oxazole product.
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olecular Cyclization

Workflow for Photoinduced Oxazole Synthesis.

Quantitative Data Summary

The following table summarizes the substrate scope for the photoinduced synthesis of
oxazoles from various diazo compounds and nitriles.[1]
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Ethyl 2-diazo-2-
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Experimental Protocol

Materials:

Diazo compound (0.2 mmol, 1.0 equiv)

Nitrile (liquid: 10 equiv; solid: 2.5 equiv)

Dichloroethane (DCE), 4 mL

Blue LEDs (440-456 nm)

Procedure:

In a reaction vial, dissolve the diazo compound (0.2 mmol) and the nitrile (if solid, 2.5 equiv)
in dichloroethane (4 mL). If the nitrile is a liquid, add 10 equivalents.

o Seal the vial and place it in a photoreactor equipped with blue LEDs.
« Irradiate the reaction mixture for 24 hours at room temperature.

o After completion of the reaction (monitored by TLC), remove the solvent under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired
oxazole.[1]

Formal [4+1] Cycloaddition of Photogenerated
Siloxycarbenes

This metal-free protocol enables the synthesis of highly functionalized cyclopentenes from
acylsilanes and electrophilic dienes. The reaction proceeds through a photogenerated
nucleophilic siloxycarbene, which undergoes a formal [4+1] cycloaddition.
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Reaction Mechanism and Workflow

The reaction is initiated by the photo-irradiation of an acylsilane, which generates a nucleophilic
siloxycarbene. This carbene then reacts with an electron-deficient diene in a [2+1]
cycloaddition to form a transient donor-acceptor cyclopropane. This intermediate subsequently
undergoes a vinylcyclopropane rearrangement to yield the stable cyclopentene product.
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Workflow for Siloxycarbene [4+1] Cycloaddition.

Quantitative Data Summary

The following table presents the substrate scope for the formal [4+1] cycloaddition of

photogenerated siloxycarbenes with various dienes.[2]
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carboxylate

Experimental Protocol

Materials:

Acylsilane (0.1 mmol)

Diene (0.14 mmol, 1.4 equiv)

Dry toluene (0.5 mL)

Molecular sieves 4 A (100 mg)

LED lamp (419 nm)
Procedure:

e In a sealed Pasteur pipette, dissolve the acylsilane (0.1 mmol) and the diene (0.14 mmol) in
dry toluene (0.5 mL).

« Add 100 mg of 4 A molecular sieves to the solution.
e Purge the solution with argon for 15 minutes.

« Irradiate the sealed pipette with a 419 nm LED lamp for a minimum of 24 to a maximum of
72 hours.

e Monitor the reaction progress by TLC until full consumption of the acylsilane.

o After completion, evaporate the toluene under reduced pressure.
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 Purify the crude residue via silica column chromatography (eluent: hexane/EtOAc) to obtain
the cyclopentene product.[2]

Rhodium(ll)-Catalyzed Asymmetric
Cyclopropanation

Dirhodium(ll) carboxylates are highly effective catalysts for the decomposition of diazo
compounds and subsequent carbene transfer reactions. This protocol details the
enantioselective cyclopropanation of electron-deficient alkenes, a valuable transformation for
the synthesis of chiral cyclopropane-containing building blocks.

Catalytic Cycle

The catalytic cycle begins with the reaction of the Rh(ll) catalyst with the diazo compound to
form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen. This electrophilic
carbene then reacts with the alkene in a concerted or stepwise fashion to form the
cyclopropane product and regenerate the Rh(ll) catalyst. The chirality of the cyclopropane is
dictated by the chiral ligands on the rhodium catalyst.

Diazo Compound Rh-Carbene Alkene
A
+ Alkene
+ Diazo Compound
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Catalytic Cycle for Rh(l1l)-Catalyzed Cyclopropanation.

Quantitative Data Summary
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The following table summarizes the results for the Rhz2(S-TCPTAD)as-catalyzed asymmetric
cyclopropanation of various acrylates with aryldiazoacetates.[3]

. Alkene (R’
Aryldiazoac .
in
Entry etate (Arin Yield (%) dr ee (%)
CH2=CHCO:
ArCHNz2)
R')
1 4-Tolyl Ethyl 91 >97:3 92
2 Phenyl Ethyl 85 >97:3 90
4-
3 Methoxyphen  Ethyl 88 >97:3 94
vl
4-
4 Ethyl 82 >97:3 88
Chlorophenyl
5 2-Naphthyl Ethyl 92 >97:3 93
6 4-Tolyl Methyl 89 >97:3 91
7 4-Tolyl t-Butyl 95 >97:3 95

Experimental Protocol

Materials:

Rh2(S-TCPTAD)a4 (0.002 mmol, 0.2 mol%)

Alkene (1.0 mmol)

Aryldiazoacetate (1.2 mmol)

Dichloromethane (DCM), 2 mL

Procedure:

e To a solution of Rh2(S-TCPTAD)4 (0.002 mmol) and the alkene (1.0 mmol) in DCM (1 mL) at
room temperature, add a solution of the aryldiazoacetate (1.2 mmol) in DCM (1 mL)
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dropwise over 1 hour.

 Stir the reaction mixture at room temperature for an additional 2 hours.
» Concentrate the reaction mixture under reduced pressure.

o Purify the residue by flash chromatography on silica gel to afford the cyclopropane product.
[3]

Iron-Catalyzed Cyclopropanation using N-

Nosylhydrazones

Iron catalysts offer a more economical and environmentally benign alternative to precious metal
catalysts for carbene transfer reactions. This protocol describes an iron-catalyzed
cyclopropanation using N-nosylhydrazones as convenient and stable precursors for the in situ
generation of diazo compounds.

Reaction Workflow

The reaction starts with the base-mediated decomposition of the N-nosylhydrazone to generate
the corresponding diazo compound in situ. The iron catalyst then reacts with the diazo
compound to form an iron-carbene species, which subsequently transfers the carbene to the
alkene to furnish the cyclopropane.

N-Nosylhydrazone Fe(lll)-catalyst Alkene

+ Diazo Compound
- N2

Diazo Compound - Product

+ Alkene

Cyclopropane

Base
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Workflow for Iron-Catalyzed Cyclopropanation.

Quantitative Data Summary

The following table shows the results for the iron-catalyzed cyclopropanation of various
styrenes with in situ generated trifluoromethyldiazomethane from the corresponding hydrazone.

[4]

Entry Styrene Yield (%) dr (trans:cis) ee (%) (trans)

1 Styrene 95 98:2 91

2 4-Methylstyrene 96 97:3 90
4-

3 94 96:4 92
Methoxystyrene

4 4-Chlorostyrene 95 98:2 89

5 4-Bromostyrene 97 99:1 88

6 2-Chlorostyrene 93 98:2 87
2-

7 _ 92 97:3 93
Vinylnaphthalene

Experimental Protocol

Materials:

Fe(lll)-metalloradical catalyst (e.g., [Fe(P3)CI]) (2 mol%)

N-Nosylhydrazone (0.12 mmol, 1.2 equiv)

Cesium carbonate (Cs2COs3) (0.24 mmol, 2.4 equiv)

Alkene (0.10 mmol, 1.0 equiv)

Hexanes (1.0 mL)
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Procedure:

e In an oven-dried Schlenk tube, add the Fe(lll)-catalyst (2 mol%), N-nosylhydrazone (0.12
mmol), and Cs2COs (0.24 mmol).

» Evacuate and backfill the Schlenk tube with nitrogen three times.
e Add the alkene (0.10 mmol) and hexanes (1.0 mL) under a nitrogen atmosphere.
 Stir the reaction mixture at 4 °C for 20 hours.

o After completion, filter the reaction mixture through a plug of silica gel and concentrate the
filtrate by rotary evaporation.

 Purify the crude product by column chromatography.[4]

Gold(l)-Catalyzed Intramolecular [4+2] Cycloaddition
of 1,6-Enynes

Gold(l) catalysts have emerged as powerful tools for the activation of alkynes and allenes
towards nucleophilic attack. This protocol describes the intramolecular [4+2] cycloaddition of
1,6-enynes, which proceeds through a gold-carbene intermediate to form complex polycyclic
structures.

Reaction Mechanism

The gold(l) catalyst activates the alkyne moiety of the 1,6-enyne, promoting an intramolecular
attack by the alkene. This leads to the formation of a cyclopropyl gold-carbene intermediate.
Depending on the substrate and reaction conditions, this intermediate can undergo various
rearrangements, including a formal [4+2] cycloaddition, to yield the final product.
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Mechanism for Gold-Catalyzed [4+2] Cycloaddition of 1,6-Enynes.

Quantitative Data Summary

The following table presents the results for the gold(l)-catalyzed intramolecular [4+2]
cycloaddition of various 1,6-enynes.[5]
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1,6-Enyne
Substrate
. Catalyst .
Entry (Substituen Solvent Temp (°C) Yield (%)
(mol%)
ts on alkene

and alkyne)

N-Tosyl,

terminal
[IPrAu(MeCN
1 alkyne, DCM 25 95
. )ISbFs (2)
terminal

alkene

N-Tosyl,

methyl on
[IPrAu(MeCN
2 alkyne, DCM 25 92
: )ISbFs (2)
terminal

alkene

N-Tosyl,

phenyl on
[IPrAu(MeCN
3 alkyne, DCM 25 88
. )ISbFe (2)
terminal

alkene

N-Tosyl,

terminal
[IPrAu(MeCN
4 alkyne, DCM 25 20
)]SbFs (2)
methyl on

alkene

Oxygen
tether,
terminal [IPrAu(MeCN
5 DCM 25 85
alkyne, )]SbFs (2)
terminal

alkene

6 Malonate [IPrAu(MeCN DCM 25 98
tether, )ISbFe (2)

terminal
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alkyne,
terminal

alkene

Experimental Protocol

Materials:

e Gold(l) catalyst (e.g., [I[IPrAu(MeCN)]SbFs) (2 mol%)
e 1,6-enyne (0.1 mmol)

e Dichloromethane (DCM), 2 mL

Procedure:

» To a solution of the 1,6-enyne (0.1 mmol) in DCM (2 mL) at room temperature, add the
gold(l) catalyst (0.002 mmol).

« Stir the reaction mixture at room temperature and monitor its progress by TLC.
o Upon completion, concentrate the reaction mixture under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to obtain the desired
polycyclic product.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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